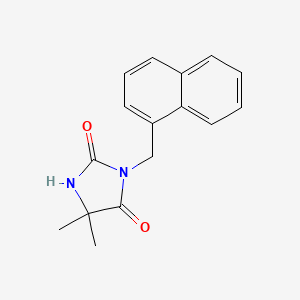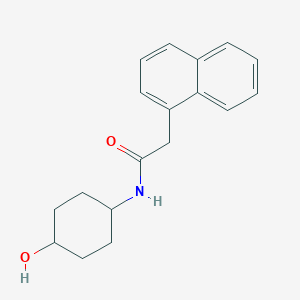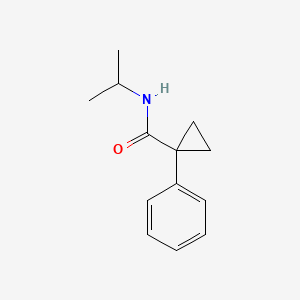
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties. Also known as Ro 15-4513, it is a potent and selective antagonist of the GABA(A) receptor.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione involves its binding to the benzodiazepine site of the GABA(A) receptor. This binding leads to the inhibition of GABAergic neurotransmission, which results in the reduction of anxiety and sedation. Additionally, this compound has been shown to enhance the activity of glutamatergic neurons, which are involved in learning and memory.
Biochemical and Physiological Effects:
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been reported to reduce anxiety and sedation in animal models, and to improve cognitive function in humans. Additionally, this compound has been shown to have anticonvulsant and antiepileptic effects, which may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione in lab experiments is its potency and selectivity as a GABA(A) receptor antagonist. This allows for precise and targeted manipulation of GABAergic neurotransmission. However, one limitation of this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione. One area of interest is its potential use in the treatment of anxiety disorders and insomnia. Additionally, this compound may have applications in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione involves the reaction of 1-naphthaldehyde with 2-amino-2-methylpropan-1-ol in the presence of acetic acid. The resulting product is then treated with triethylorthoformate and hydrochloric acid to obtain the final compound. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the GABA(A) receptor, which is involved in the regulation of anxiety, sedation, and sleep. Therefore, this compound has been investigated for its potential use in the treatment of anxiety disorders and insomnia.
Propiedades
IUPAC Name |
5,5-dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(2)14(19)18(15(20)17-16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSUPYPWZACQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)

![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)

![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)
![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)